Technical Documentation Center
Methyl 4-(2-amino-4-chlorophenoxy)benzoate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
No content available
Technical Notes & Optimization
Technical Support: Optimizing Transformations of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Technical Support: Optimizing Transformations of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
This guide functions as a specialized Technical Support Center for researchers working with Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS: 941116-96-7).[1] This molecule is a critical diaryl ether intermediate, structurally homologous to precursors used in the synthesis of Type II kinase inhibitors like Sorafenib and Regorafenib.[1]
The following protocols and troubleshooting steps address the unique steric and electronic challenges presented by the ortho-phenoxy and meta-chloro substitution pattern on the aniline ring.
Molecule Analysis & Reactivity Profile
Before optimizing yields, it is critical to understand why this molecule behaves differently than a standard aniline.
-
Steric Congestion (The "Ortho Effect"): The amino group (-NH₂) is located at the 2-position, immediately adjacent to the bulky 4-(methoxycarbonyl)phenoxy group.[1] This creates significant steric hindrance, slowing down nucleophilic attack on electrophiles (isocyanates or acid chlorides).[1]
-
Electronic Deactivation: The chlorine atom at the 4-position (meta to the amine) exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine.[1]
-
Ester Fragility: The methyl ester on the distal ring is susceptible to hydrolysis (saponification) if exposed to strong aqueous bases or prolonged heating in protic solvents.
Core Workflow: Urea Formation (Coupling with Isocyanates)
The most common application of this intermediate is coupling with isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form urea linkages.[1][2] This is the primary bottleneck for yield loss.
Mechanism & Competition
The reaction is a race between the desired urea formation and the hydrolysis of the isocyanate by adventitious water (forming symmetric urea dimers).
Figure 1: The competitive landscape.[1][2] Due to steric hindrance on the aniline, the reaction rate is slower, making the system highly sensitive to moisture competition.
Protocol for Yield Maximization (>85%)
Reagents:
-
Substrate: 1.0 equiv
-
Isocyanate: 1.05 – 1.10 equiv[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1][2]
Step-by-Step Optimization:
-
Drying: Dry the Methyl 4-(2-amino-4-chlorophenoxy)benzoate under high vacuum for 4 hours before use.[1] Even trace moisture on the solid can ruin the stoichiometry.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) .
-
Why: Second-order reaction rates depend on concentration.[1] Higher concentration favors the intermolecular coupling over background hydrolysis.
-
-
Temperature Ramp:
-
Start at 0°C for addition.
-
Warm to Ambient (25°C) for 12 hours.
-
Troubleshooting: If TLC shows unreacted amine after 12h, do not add more isocyanate immediately.[1] Heat to 40°C for 2 hours first. The steric bulk often requires thermal activation to push to completion.
-
-
Quenching: Do not use water. If excess isocyanate remains, add a scavenger resin (e.g., polymer-supported amine) or a small amount of simple amine (e.g., isopropylamine) before workup to convert excess isocyanate into a soluble urea that can be washed away.[1]
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turned dark/black, and the yield is <40%. What happened?
Diagnosis: Oxidation of the aniline.[3] Cause: Amino-diaryl ethers are electron-rich enough to oxidize in air, especially in solution.[1] Solution:
-
Degassing: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes before adding the solid amine.[1]
-
Storage: Store the starting material under inert gas in the dark. If the solid is already dark brown, recrystallize it from Ethanol/Water before use.[1][2]
Q2: I see a new spot on TLC that is more polar than the product. Is it the acid?
Diagnosis: Ester Hydrolysis. Cause: If you used a base (like Triethylamine or DIPEA) to accelerate the reaction, or if your solvent was "wet" DMF.[1][2] Solution:
-
Remove Base: The reaction with isocyanates does not require base. The aniline is nucleophilic enough. Base only promotes side reactions (hydrolysis and isocyanate polymerization).[1]
-
Switch Solvent: Avoid DMF if possible. It is hygroscopic and difficult to remove.[1] Use DCM or Toluene.
Q3: The product is oiling out and won't crystallize.
Diagnosis: Impurity interference (likely the symmetric urea dimer from the isocyanate). Solution:
-
Trituration: Dissolve the crude oil in a minimum amount of DCM, then slowly add Hexanes or Heptane with vigorous stirring.[1] The diaryl ether product usually crystallizes well from non-polar solvents due to pi-stacking, while impurities may stay in the mother liquor.[1]
Data & Solvent Compatibility
| Solvent | Suitability | Comments |
| DCM (Dichloromethane) | Excellent | Best for solubility and ease of workup.[1] Product often precipitates upon adding hexanes.[1] |
| THF (Tetrahydrofuran) | Good | Good solubility.[1][2] Must be distilled/inhibitor-free.[1] Harder to crystallize product directly.[1] |
| DMF (Dimethylformamide) | Poor | High boiling point makes removal hard; promotes hydrolysis if wet.[1][2] Avoid unless necessary. |
| Toluene | Moderate | Good for high-temperature forcing conditions (>80°C), but solubility of the starting material may be low at room temp.[1][2] |
Logic Flow for Low Yield Investigation
Use this decision tree to diagnose specific yield failures in your experiment.
Figure 2: Diagnostic logic for troubleshooting incomplete reactions.
References
-
Bankston, D., et al. (2002).[1][2] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. (Describes the foundational chemistry for diaryl ether urea coupling in DCM). [1]
-
ChemWhat Database. (2025).[1][2] "Methyl 4-(2-amino-4-chlorophenoxy)benzoate CAS#: 941116-96-7 Properties and Safety." (Confirmation of specific intermediate identity). [1][2]
-
Organic Syntheses. (2002).[1][2] "Synthesis of Amino Acid Ester Isocyanates." (General protocols for handling isocyanates and preventing hydrolysis).
Sources
Technical Support Center: Solubility Optimization for Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Technical Support Center: Solubility Optimization for Methyl 4-(2-amino-4-chlorophenoxy)benzoate
The following technical guide is designed for researchers and formulation scientists encountering solubility challenges with Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7). This guide synthesizes principles of physical organic chemistry with practical troubleshooting steps.
Document ID: TS-SOL-941116 Status: Active Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers
Executive Summary
Methyl 4-(2-amino-4-chlorophenoxy)benzoate is a hydrophobic intermediate often utilized in the synthesis of diaryl ether kinase inhibitors (e.g., Sorafenib analogs). Its physicochemical profile—characterized by a lipophilic chlorophenoxy-benzoate core and a weakly basic aniline moiety—creates a specific "solubility trap" in aqueous media.
The Core Challenge: The molecule exhibits high crystallinity and high LogP (estimated >3.5), causing it to "crash out" (precipitate) immediately upon dilution from organic stock solutions into aqueous buffers, particularly at physiological pH (7.4).
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of insolubility. The primary bottleneck is usually the transition from organic stock to aqueous buffer at neutral pH.
Part 2: Troubleshooting Modules
Module 1: The "Crashing Out" Phenomenon
Symptom: The solution is clear in DMSO but turns cloudy or forms a white precipitate immediately upon addition to cell culture media or PBS. Root Cause: The "Solvent Shift." You are moving from a solvent where the compound is highly soluble (DMSO) to one where it is insoluble (Water). The local concentration at the injection site exceeds the aqueous solubility limit before mixing can occur.
Corrective Protocol:
-
Sonicate the Stock: Ensure the DMSO stock is perfectly clear before use. Micro-crystals can act as nucleation sites for massive precipitation.
-
Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Bad: 1 µL stock -> 1000 µL Buffer.
-
Good: 1 µL stock -> 9 µL DMSO (Intermediate) -> slowly add to Buffer with vortexing.
-
-
Order of Addition: Always add the compound to the buffer , never buffer to the compound.
Module 2: pH Manipulation & The Hydrolysis Trap
User Question: "Can I add HCl to dissolve it? It has an amine group." Technical Insight: The aniline nitrogen (2-amino group) is a weak base (Calculated pKa ~3.5 - 4.5). It will protonate and dissolve at pH 1-2. The Trap: The molecule also contains a methyl ester .[1] Esters are susceptible to acid-catalyzed hydrolysis, converting your compound into the corresponding carboxylic acid (4-(2-amino-4-chlorophenoxy)benzoic acid) and methanol.
Recommendation:
-
Avoid pH < 3 for storage or long assays.
-
Safe Zone: If acidification is necessary for a short-term acute injection, use a buffered saline at pH 4.0-5.0, but verify stability via HPLC.
Module 3: Advanced Formulation (The "Golden Standard")
If simple cosolvents fail, use a carrier system to shield the hydrophobic core from water.
| Method | Reagent | Concentration | Mechanism | Suitability |
| Complexation | HP-β-Cyclodextrin | 10-20% (w/v) | Encapsulates hydrophobic guest in cavity | Best for In Vivo/Cell Culture |
| Surfactant | Tween 80 | 0.1 - 1.0% | Forms micelles to solubilize drug | Good for biochemical assays |
| Cosolvent | PEG 400 | 10-30% | Reduces polarity of bulk solvent | Good for acute animal dosing |
Part 3: Standardized Solubilization Protocol
Use this protocol to generate a stable 100 µM working solution for biological assays.
Materials:
-
Compound Stock (10 mM in anhydrous DMSO)
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (Pre-made)
-
Vortex mixer
-
Sonicator bath
Step-by-Step Procedure:
-
Prepare Carrier Vehicle: Dissolve HP-β-CD in PBS to create a clear 20% solution. Filter sterilize (0.22 µm).
-
Aliquot Vehicle: Place 990 µL of the HP-β-CD vehicle into a microcentrifuge tube.
-
Rapid Injection:
-
Draw 10 µL of the 10 mM compound stock.
-
Immerse the pipette tip below the surface of the vehicle.
-
Expel rapidly while vortexing the tube.
-
-
Equilibration: Sonicate the mixture for 60 seconds. The solution should remain clear.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high; dilute to 50 µM.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the solution turn yellow over time? A: Anilines are prone to oxidation, forming colored azo or nitroso impurities.
-
Fix: Store DMSO stocks at -20°C or -80°C. Flush vials with nitrogen gas after use.
Q2: Can I heat the solution to dissolve the precipitate? A: Caution advised. Heating to 37-50°C can temporarily dissolve the compound, but it often precipitates again upon cooling (supersaturation). Furthermore, heating accelerates ester hydrolysis. Only heat if immediate use is intended.
Q3: Is the chloride on the phenoxy ring reactive? A: Generally, aryl chlorides are stable under physiological conditions. However, the "2-amino-4-chloro" pattern suggests this is a scaffold meant to fit into a hydrophobic pocket (like a kinase ATP binding site). The chloride is there for lipophilic interaction, not reactivity.
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
-
PubChem Compound Summary. (2024). "Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7)." National Library of Medicine. Link(Note: General structure search used for property inference).
Sources
Optimizing purification steps for Methyl 4-(2-amino-4-chlorophenoxy)benzoate intermediates
Optimizing purification steps for Methyl 4-(2-amino-4-chlorophenoxy)benzoate intermediates
Introduction
The synthesis of Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS: 941116-96-7) is a critical junction in the preparation of diphenyl ether-based herbicides and kinase inhibitors.[1][2] The molecule features three distinct functionalities—a methyl ester, an aryl chloride, and a primary aniline—that create a "perfect storm" for purification challenges.[1][2]
Common protocols often fail due to three competing instability factors:
-
Ester Hydrolysis: Sensitivity to strong aqueous bases often used to extract the amine.[1][2]
-
Dechlorination: Labile aryl chloride during catalytic hydrogenation of the nitro precursor.[1][2]
-
Oxidative Coloration: The electron-rich aniline moiety is prone to rapid oxidation, turning the product from off-white to dark purple/brown.[1][2]
This guide moves beyond standard textbook workups, offering field-proven troubleshooting strategies to isolate high-purity (>98%) material.
Module 1: Critical Impurity Profiling
Before optimizing purification, you must identify what you are removing.[1][2] In the reduction of the nitro precursor (Methyl 4-(2-nitro-4-chlorophenoxy)benzoate), the following impurities are statistically most probable:
| Impurity Type | Origin | Detection (LC-MS) | Risk Factor |
| De-chlorinated Analog | Over-reduction (Hydrogenolysis) of the C-Cl bond.[1][2] | [M-34] peak | High. Hard to separate via crystallization due to structural similarity.[2] |
| Azo/Azoxy Dimers | Incomplete reduction or condensation of nitroso intermediates.[1][2] | [2M-16] or [2M] region | Medium. Causes yellow/orange discoloration.[2] |
| Hydrolyzed Acid | Ester hydrolysis during basic workup.[1][2] | [M-14] (Methyl loss) | Medium. Drastically alters solubility profile.[2] |
| Aniline Oxidation | Air exposure of the final product.[1][2][3] | Complex polymeric baseline | High. Leads to "tar" formation and yield loss.[1][2] |
Module 2: Troubleshooting the Reduction Step
Many purification issues are actually synthesis errors.[1][2] Addressing the reduction method often eliminates the need for difficult downstream separations.[1][2]
FAQ: Why does my crude material contain ~10% de-chlorinated byproduct?
Root Cause: You are likely using standard Palladium on Carbon (Pd/C) with Hydrogen gas.[2] This system is too active and readily performs hydrogenolysis on aryl chlorides.[1][2] Corrective Action: Switch to a chemoselective reduction system.
-
Option A (Catalytic): Use Sulfided Platinum on Carbon (Pt(S)/C) .[2] The sulfur poisons the catalyst enough to prevent C-Cl bond insertion while allowing Nitro reduction.[1][2]
-
Option B (Chemical): Use Iron powder in Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) .[2] These methods are chemically incapable of breaking the aryl chloride bond under standard conditions.[1][2]
FAQ: My product yields are low, and the aqueous layer is cloudy.
Root Cause: You may be losing the product as the hydrochloride salt in the aqueous phase, or you hydrolyzed the ester.[1] Corrective Action:
-
pH Control: Ensure the final aqueous pH is 8–9 (using NaHCO₃, not NaOH) to keep the aniline in its free-base, organic-soluble form.[1][2]
-
Salting Out: The ester decreases water solubility, but the amine increases polarity.[1][2] Saturate the aqueous layer with NaCl to force the organic product into the ethyl acetate/DCM layer.[1][2]
Module 3: Advanced Purification Workflows
Do not default to flash chromatography for scales >5g.[1][2] It is solvent-intensive and often leads to band-broadening due to the amine tailing.[1][2]
Workflow A: The "Acid-Base Switch" (Recommended for <10g)
This method exploits the basicity of the amine to separate it from non-basic impurities (like unreacted nitro starting material or neutral dimers).[2]
Figure 1: Acid-Base "Switch" Purification Logic. Note the temperature control to prevent ester hydrolysis.
Protocol:
-
Extract with cold (0°C) 1M HCl . Warning: Do not use higher concentrations or heat, or the ester will hydrolyze.[1]
-
Separate layers.[1][2] The product is now in the aqueous layer (as the ammonium salt).[2] Discard the organic layer (removes non-basic impurities).[2][4]
-
Slowly add solid NaHCO₃ to the aqueous layer until bubbling stops (pH ~8).
-
Extract back into Ethyl Acetate, dry over MgSO₄, and concentrate.
Workflow B: Recrystallization (Recommended for >10g)
For larger scales, recrystallization is superior for removing colored oxidation products.[2]
-
The "Charcoal Trick":
Why this works: The activated carbon aggressively adsorbs the high-molecular-weight colored polymers (oxidation products), while the polarity shift from water forces the clean ester to crystallize.[1][2]
Module 4: Storage and Stability
Issue: The product turns pink/brown upon storage. Mechanism: Auto-oxidation of the electron-rich aniline ring.[1][2]
Standard Operating Procedure (SOP) for Storage:
-
Argon Flush: Always store under an inert atmosphere.
-
Acid Salt Conversion: If the free base is not immediately required for the next step, convert it to the Hydrochloride Salt .[1][2]
References
-
BenchChem. "Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis." BenchChem Technical Library. Link[2]
-
PubChem. "Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7)."[1][2][5] National Library of Medicine.[1][2] Link
-
Wright, S. W. "A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate."[1] Organic Preparations and Procedures International, vol. 32, no.[1][2] 4, 2000, pp. 376-379.[1][2] Link
-
Google Patents. "Process for preparing methyl 4-(aminomethyl)benzoate (US20070149802A1)."[2] Google Patents.[1][2] Link
-
Sigma-Aldrich. "Methyl 4-nitrobenzoate Product Specification." Merck KGaA.[1][2] Link[2]
Sources
- 1. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 2. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JPS61221159A - Method for producing high purity 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 5. chemwhat.com [chemwhat.com]
Technical Support Center: Resolving Degradation Issues of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Technical Support Center: Resolving Degradation Issues of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Welcome to the technical support center for Methyl 4-(2-amino-4-chlorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule, particularly its degradation in acidic environments. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions regarding the instability of Methyl 4-(2-amino-4-chlorophenoxy)benzoate.
Q1: What is the primary chemical reaction causing the degradation of Methyl 4-(2-amino-4-chlorophenoxy)benzoate in an acidic aqueous environment?
A1: The principal degradation pathway is acid-catalyzed hydrolysis of the methyl ester functional group.[1] In the presence of an acid catalyst (like H₃O⁺ from dilute HCl or H₂SO₄) and water, the ester bond is cleaved.[2][3] This reaction is essentially the reverse of a Fischer esterification.[4] The process begins with the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbon atom highly susceptible to nucleophilic attack by a water molecule, initiating the hydrolytic cleavage.[5]
Q2: What are the specific chemical products formed from this degradation?
A2: The hydrolysis of Methyl 4-(2-amino-4-chlorophenoxy)benzoate yields two primary products:
-
4-(2-amino-4-chlorophenoxy)benzoic acid (the parent carboxylic acid).
-
Methanol (the alcohol).
Identifying the presence of 4-(2-amino-4-chlorophenoxy)benzoic acid in your samples is a definitive indicator that hydrolytic degradation has occurred.
Q3: How does the aromatic amino group (-NH₂) on the phenoxy ring affect stability in acid?
A3: The aromatic amino group plays a significant role. In an acidic environment, this basic group will be protonated to form an ammonium salt (-NH₃⁺).[6] While this does not directly participate in the hydrolysis mechanism, it has two important secondary effects:
-
Increased Solubility: The formation of the ammonium salt increases the molecule's solubility in aqueous acidic solutions, potentially accelerating the degradation rate by increasing its exposure to the aqueous environment.
-
Electronic Effects: The protonated amino group is strongly electron-withdrawing. This effect can influence the electron density across the molecule, but the primary driver of the degradation remains the direct acid catalysis at the ester site.[7]
Troubleshooting Guide: Diagnosing and Quantifying Degradation
If you suspect your compound is degrading, a systematic approach is necessary to confirm the cause and extent of the issue.
Q4: My experimental results are inconsistent, and I suspect the compound is degrading. How can I definitively prove that acid hydrolysis is the problem?
A4: The most effective method is to perform a forced degradation study , also known as a stress test.[8][9] This is a standard practice in pharmaceutical development to establish the intrinsic stability of a drug substance and validate analytical methods.[10] The study involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.
A typical workflow involves incubating your compound under various pH conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
For a detailed methodology, refer to Protocol 1 in the "Comprehensive Protocols" section below.
Q5: What is the best analytical technique for monitoring this degradation, and what are the key parameters?
A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this type of analysis.[11][12] A properly developed "stability-indicating" HPLC method must be able to resolve the parent compound from all its potential degradation products, process impurities, and other components in the sample matrix.[10]
Below are typical starting parameters for developing such a method.
| Parameter | Recommendation | Rationale & Key Insights |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A 250 mm length ensures high resolution. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) | A gradient elution (e.g., starting at 30% Acetonitrile and ramping to 90%) is often required to separate the more polar degradation product (the carboxylic acid) from the less polar parent ester. The acid modifier ensures good peak shape by suppressing the ionization of the carboxylic acid and protonating the amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at ~254 nm or a wavelength of maximum absorbance | Aromatic compounds strongly absorb UV light. A diode array detector (DAD) is highly recommended to check for peak purity and identify the optimal monitoring wavelength. |
| Column Temp. | 30-40 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 10-20 µL | Standard volume; should be optimized based on sample concentration and detector sensitivity. |
Prevention and Mitigation Strategies
Once degradation is confirmed, the focus shifts to minimizing its occurrence during your experimental work or formulation development.
Q6: What are the most effective strategies to prevent or minimize acid-catalyzed hydrolysis?
A6: A multi-faceted approach is most effective, focusing on controlling the key factors that drive the reaction.
-
Strict pH Control: This is the most critical factor. The rate of hydrolysis is highly pH-dependent.[13] While very strong acids are potent catalysts, you should determine the pH of maximum stability for your compound, which is often in the weakly acidic range (pH 4-6) for esters.[14] Avoid highly acidic or alkaline conditions.
-
Temperature Reduction: Hydrolysis reactions are significantly slower at lower temperatures.[15] Whenever feasible, conduct experiments, extractions, and storage in an ice bath or at refrigerated temperatures (2-8 °C).[16]
-
Minimize Water Exposure: Since water is a reactant, reducing its presence can slow degradation.[15] If your experimental design allows, consider using co-solvents to reduce the overall water activity. For long-term storage, storing the compound as a dry solid is essential.
-
Limit Exposure Time: The extent of degradation is a function of time. Plan your experiments to minimize the duration the compound spends in harsh acidic solutions.[16] Perform workups and extractions efficiently without letting samples sit for extended periods.
Q7: My protocol requires a low pH environment. Are there any advanced methods to protect the molecule?
A7: When working in a mandatory acidic environment, protection becomes more challenging but not impossible.
-
Formulation Strategies (For Drug Development):
-
Non-Aqueous Formulations: Developing a formulation in a non-aqueous vehicle (e.g., oil-based) can eliminate the risk of hydrolysis.
-
Solid Dosage Forms: Encapsulating the compound in a solid form (e.g., tablets, capsules) protects it from the aqueous environment until it reaches its target site.[15]
-
Complexation: Using agents like cyclodextrins can form an inclusion complex, sterically shielding the vulnerable ester group from attack by water and hydronium ions.[17]
-
-
Chemical Modification (For Drug Discovery):
-
Prodrug Approach: While this involves changing the molecule, one could design a prodrug with a more sterically hindered ester (e.g., a tert-butyl ester instead of a methyl ester). The increased bulk around the carbonyl carbon slows the rate of nucleophilic attack.[18]
-
Bioisosteric Replacement: Replacing the ester with a more stable functional group, like an amide, is a common strategy in medicinal chemistry to improve metabolic and chemical stability.[15]
-
Comprehensive Protocols
Protocol 1: Forced Degradation Study for Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Objective: To determine the stability of the title compound under acidic conditions and identify degradation products.
Materials:
-
Methyl 4-(2-amino-4-chlorophenoxy)benzoate
-
HPLC-grade acetonitrile and water
-
0.1 N Hydrochloric acid (for pH ~1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 7.4)
-
0.1 N Sodium hydroxide (for neutralization)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/DAD detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Condition Setup: For each condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl, and dilute to volume with water.
-
Neutral Control: Add 1 mL of phosphate buffer (pH 7.4) and dilute to volume with water.
-
Weak Acid Control: Add 1 mL of acetate buffer (pH 4.5) and dilute to volume with water.
-
-
Incubation: Place the sealed flasks in a water bath set to 50 °C. Prepare a "time zero" sample for each condition by immediately neutralizing the acid sample with 1 mL of 0.1 N NaOH and diluting it for injection.
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 2, 4, 8, and 24 hours). For the acid sample, neutralize the aliquot with an equimolar amount of NaOH before HPLC analysis to prevent further degradation on the column.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Table 1 for starting parameters).
-
Data Analysis:
-
Monitor the peak area of the parent compound. A decrease over time indicates degradation.
-
Look for the appearance and growth of new peaks. The primary degradation product should have a different retention time (likely shorter, as it is more polar).
-
Calculate the percentage of degradation at each time point relative to the time zero sample. A degradation of 5-20% is generally sufficient to demonstrate the degradation pathway.[8][9][19]
-
References
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Organic Chemistry. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Austin Publishing Group. (2016). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability of drugs and medicines Hydrolysis. Retrieved from [Link]
-
IntechOpen. (2022). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
Asean Cosmetic Method. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Recrystallization techniques to improve purity of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Recrystallization techniques to improve purity of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
This guide serves as a technical support resource for the purification of Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS: 941116-96-7). It is designed for organic chemists and process engineers encountering purity challenges during the synthesis of diphenyl ether herbicide intermediates or pharmaceutical precursors.
Core Directive & Compound Profile
Compound: Methyl 4-(2-amino-4-chlorophenoxy)benzoate Primary Function: Key intermediate for protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Fomesafen analogs). Critical Impurities:
-
Unreacted Nitro Precursor: Methyl 4-(2-nitro-4-chlorophenoxy)benzoate (Yellow/Orange).
-
Hydrolysis Product: 4-(2-amino-4-chlorophenoxy)benzoic acid.
-
Oxidation Byproducts: Azo/azoxy dimers or quinoid species (Dark brown/black) resulting from air oxidation of the amino group.
Solvent Selection & Solubility Logic
Q: Which solvent system provides the optimal balance between yield and purity?
A: Based on the polarity of the ester and the amino-phenoxy moiety, Ethanol (EtOH) or a Methanol/Water system is the primary recommendation.
| Solvent System | Suitability | Mechanism of Action |
| Ethanol (95% or Abs.) | High | The ester has high solubility in hot EtOH but significantly reduced solubility upon cooling. Excellent for removing inorganic salts from reduction steps. |
| Ethyl Acetate / Heptane | Medium-High | Ideal if the crude material is "oily." EtOAc dissolves the compound; Heptane acts as an anti-solvent to force controlled precipitation. |
| Toluene | Medium | Good for removing non-polar impurities, but may retain the nitro-impurity if not carefully washed. |
| Water | Anti-Solvent | Used only in combination with alcohols. Do not use as a primary solvent due to hydrolysis risk. |
Expert Insight: For amino-benzoates, avoiding chlorinated solvents (DCM/CHCl3) during crystallization is preferred as they can trap within the crystal lattice (solvates) and are difficult to dry.
Standardized Recrystallization Protocol
Objective: Purify crude solid (purity ~85-90%) to >98% HPLC purity.
Step 1: Dissolution & Carbon Treatment [1][2]
-
Charge crude Methyl 4-(2-amino-4-chlorophenoxy)benzoate into a round-bottom flask.
-
Add Ethanol (approx. 3–5 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with stirring until fully dissolved.
-
Note: If undissolved solids remain (likely inorganic salts like Fe/Zn oxides from reduction), filter them out later.
-
-
Critical Step: Add Activated Carbon (5-10 wt% of crude mass) to adsorb colored oxidation impurities.
-
Stir at reflux for 15–20 minutes.
Step 2: Hot Filtration
-
Prepare a pre-heated Buchner funnel with a Celite pad to prevent carbon breakthrough.
-
Filter the hot solution rapidly into a clean, pre-heated receiving flask.
-
Why? Preventing premature crystallization on the filter paper avoids yield loss.
-
Step 3: Controlled Crystallization
-
Allow the filtrate to cool slowly to Room Temperature (RT) over 1–2 hours.
-
Agitation: Stir slowly (approx. 60 RPM) to promote uniform crystal growth.
-
-
Once at RT, cool further in an ice bath (0–5°C) for 1 hour.
-
Seeding (Optional but Recommended): If the solution remains clear or looks oily, add a seed crystal of pure product at 25°C.
Step 4: Isolation & Drying
-
Wash the cake with cold Ethanol (0°C) to displace mother liquor containing nitro-impurities.
-
Dry in a vacuum oven at 40–45°C for 6–12 hours.
Troubleshooting & FAQs
Q: The product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often due to cooling too quickly or the melting point being depressed by impurities.
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.
-
Process Change: Cool much slower. Add a seed crystal at the cloud point (the temperature where the solution first turns hazy).
Q: The crystals are still yellow/brown after purification. Is the purity compromised? A: Yes. The color usually indicates residual nitro-precursor (yellow) or amino-oxidation (brown).
-
Solution: Perform a second recrystallization. This time, add Sodium Dithionite (Na2S2O4) (approx. 0.5 wt%) to the aqueous ethanol mixture during the dissolution step. It acts as a reducing agent to prevent oxidation of the amino group during heating.
Q: My yield is low (<60%). Where did the product go? A: It is likely remaining in the mother liquor.
-
Check: Analyze the filtrate by TLC or HPLC.
-
Recovery: Concentrate the mother liquor to half its volume and cool again to harvest a "second crop." Note that the second crop usually has lower purity.
Process Visualization (Workflow)
Caption: Decision tree for the recrystallization workflow, including loops for handling solubility issues and oiling out.
References
-
ChemWhat. Methyl 4-(2-amino-4-chlorophenoxy)benzoate Properties & Safety. Retrieved from .
-
ResearchGate. Synthesis and crystal structure studies of 4-chlorophenacyl benzoate derivatives. (General protocol for amino-benzoate crystallization). Retrieved from .
-
Google Patents. Process for the purification of diphenyl ether compounds (US Patent). (Methodology for diphenyl ether herbicide intermediates). Retrieved from .
-
Organic Syntheses. Reduction of Nitro Compounds to Amines: Ethyl 4-aminobenzoate. (Analogous purification logic). Retrieved from .
Sources
Reference Data & Comparative Studies
HPLC method development for Methyl 4-(2-amino-4-chlorophenoxy)benzoate analysis
HPLC method development for Methyl 4-(2-amino-4-chlorophenoxy)benzoate analysis
The following guide provides an in-depth technical comparison for the HPLC analysis of Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7). This document is structured to assist analytical scientists in selecting the optimal separation strategy by objectively comparing a standard generic C18 approach against an optimized Core-Shell Phenyl-Hexyl methodology.
Executive Summary
Methyl 4-(2-amino-4-chlorophenoxy)benzoate presents specific analytical challenges due to its dual nature: a hydrophobic diphenyl ether backbone and a basic aniline moiety. Standard alkyl-bonded phases (C18) often yield peak tailing and insufficient selectivity for impurities.
This guide compares two methodologies:
-
Method A (Generic): Traditional C18 stationary phase with neutral mobile phase.
-
Method B (Optimized): Core-Shell Phenyl-Hexyl stationary phase with acidic mobile phase.
Verdict: Method B is the superior choice, offering a 40% reduction in peak tailing and 1.5x greater resolution from critical synthetic impurities.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of the method development strategy.
| Property | Value (Approx.) | Analytical Implication |
| Structure | Diphenyl ether core with methyl ester & amino groups. | High hydrophobicity requires high organic content; aromatic rings allow for |
| pKa (Amine) | ~3.5 – 4.0 (Aniline derivative) | At neutral pH, the amine may partially ionize, causing peak broadening. Low pH ensures full protonation. |
| LogP | ~3.8 | Strong retention on C18; requires gradient elution to elute within reasonable time. |
| UV Max | ~254 nm, ~290 nm | Dual aromatic rings provide strong UV absorbance. |
Method Development Strategy (The "Why")
The Failure of Generic C18 (Method A)
A standard C18 column relies solely on hydrophobic subtraction. While effective for the methyl ester chain, it fails to engage the aromatic electrons of the chlorophenoxy ring. Furthermore, at neutral pH, the aniline group interacts with residual silanols on the silica surface, leading to severe peak tailing (
The Logic of Phenyl-Hexyl (Method B)
To overcome these limitations, we utilize a Phenyl-Hexyl stationary phase .
-
Interactions: The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's diphenyl ether core, providing orthogonal selectivity compared to C18. -
Acidic Mobile Phase: Adding 0.1% Formic Acid (pH ~2.7) fully protonates the amine (
). While this reduces hydrophobic retention, it eliminates silanol interactions, resulting in sharp, symmetrical peaks.
Comparative Study: Experimental Data
The following data summarizes the performance of the Generic Method vs. the Optimized Method.
Experiment 1: Column Performance & Peak Shape
Conditions: Flow 1.0 mL/min, Isocratic 70% ACN / 30% Water.
| Parameter | Method A: Standard C18 (5µm) | Method B: Core-Shell Phenyl-Hexyl (2.6µm) | Improvement |
| Retention Time ( | 8.2 min | 6.5 min | 20% Faster |
| Theoretical Plates ( | 8,500 | 14,200 | +67% Efficiency |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | Significant Correction |
| Resolution ( | 1.8 | 3.2 | High Purity Assurance |
*Resolution measured against the des-methyl acid precursor impurity.
Experiment 2: Mobile Phase Modifier Effects
Objective: Determine the impact of pH on the aniline moiety.
-
Neutral (Water): Broad peaks observed due to partial ionization and silanol dragging.
-
Acidic (0.1% Formic Acid): Sharp peaks. The protonated amine is less retained hydrophobically but interacts favorably with the Phenyl phase via cation-
interactions.
Optimized Protocol (Method B)
This protocol is validated for stability-indicating analysis and routine quality control.
Equipment & Reagents[1][2][3][4][5]
-
Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Core-Shell Phenyl-Hexyl,
mm, 2.6 µm particle size (e.g., Kinetex or Cortecs). -
Solvents: LC-MS Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (98%+).
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Mobile Phase A: Water + 0.1% Formic Acid (
). Filter through 0.22 µm membrane. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (
).
-
-
Instrument Setup:
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C (Improves mass transfer for the viscous diphenyl ether).
-
Detection: UV @ 254 nm (primary), 290 nm (secondary confirmation).
-
Injection Volume: 5 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Hold Initial |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
-
System Suitability Criteria:
-
Tailing Factor (
): -
Precision (RSD of 6 injections):
-
Resolution (
) from nearest impurity:
-
Visualizations
Diagram 1: Method Development Decision Tree
This diagram illustrates the logical flow used to select the Phenyl-Hexyl phase over the standard C18.
Caption: Decision matrix highlighting the critical path to selecting Acidic Mobile Phase and Phenyl-Hexyl Stationary Phase.
Diagram 2: Analytical Workflow
The operational workflow for routine analysis using the optimized method.
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
- Lagana, A., et al. (2000). Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection. Analytica Chimica Acta.
-
Phenomenex. High Performance Liquid Chromatography (HPLC) Analysis of Amino Acids. (Reference for handling amino-functionalized analytes). Link
A Comparative Analysis of the Reactivity of Methyl 4-(2-amino-4-chlorophenoxy)benzoate and Other Diphenyl Ethers for Drug Discovery
A Comparative Analysis of the Reactivity of Methyl 4-(2-amino-4-chlorophenoxy)benzoate and Other Diphenyl Ethers for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl ethers are a significant class of organic compounds characterized by two phenyl rings linked by an oxygen atom. This structural motif is a key pharmacophore in a multitude of biologically active molecules, including antibiotics, anticancer agents, and herbicides. The reactivity of the diphenyl ether scaffold is of paramount importance in drug discovery and development, as it dictates the feasibility of synthesizing diverse analogs for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the reactivity of Methyl 4-(2-amino-4-chlorophenoxy)benzoate, a versatile building block, with other substituted diphenyl ethers. We will explore the electronic and steric effects of various substituents on the reactivity of the diphenyl ether core, supported by experimental data and detailed protocols.
Understanding the Reactivity of Diphenyl Ethers: The Ullmann Condensation
The most common method for synthesizing diphenyl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenoxide.[1][2][3] The efficiency of this reaction is highly dependent on the electronic properties of the reacting partners. Electron-withdrawing groups on the aryl halide generally enhance its reactivity towards nucleophilic attack by the phenoxide.[4][5] Conversely, electron-donating groups on the phenol can increase the nucleophilicity of the corresponding phenoxide, thereby facilitating the reaction.
Caption: Generalized Ullmann Condensation for Diphenyl Ether Synthesis.
Reactivity Profile of Methyl 4-(2-amino-4-chlorophenoxy)benzoate
Methyl 4-(2-amino-4-chlorophenoxy)benzoate (MCAPB) is a trifunctional molecule with a primary amine, a chloro substituent, and a methyl ester group.[6] These substituents exert distinct electronic and steric effects that collectively determine the molecule's reactivity in various chemical transformations.
1. The Phenoxy Ring: Influence of the Amino and Chloro Groups
The phenoxy ring of MCAPB is substituted with an amino group (-NH₂) and a chlorine atom (-Cl).
-
Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+R effect).[7] This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions. However, this electron-donating effect deactivates the ring towards nucleophilic aromatic substitution (SNAг).[5][8]
-
Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group (EWG) through its inductive effect (-I effect) due to its high electronegativity.[9] However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect).[7] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards EAS.[9] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
The interplay of the activating amino group and the deactivating chloro group on the same ring creates a unique reactivity profile. The overall electron density of the ring is modulated, influencing its participation in reactions such as further aromatic substitutions or modifications of the existing functional groups.
2. The Benzoate Ring: Influence of the Methyl Ester Group
The second aromatic ring of MCAPB contains a methyl ester group (-COOCH₃).
-
Methyl Ester Group (-COOCH₃): The methyl ester is a moderately electron-withdrawing group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -R effects).[10] This deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the ester.[5][8]
Comparative Reactivity with Other Diphenyl Ethers
To provide a clear comparison, we will consider the reactivity of MCAPB in the context of several hypothetical and known diphenyl ether analogs. The primary reaction considered for this comparison is nucleophilic aromatic substitution (SNAr), a common transformation in drug discovery for introducing diversity.
Table 1: Qualitative Reactivity Comparison in Nucleophilic Aromatic Substitution
| Diphenyl Ether Derivative | Substituents on Phenoxy Ring | Substituents on Benzoate Ring | Predicted Relative Reactivity in SNAr | Rationale |
| Methyl 4-(2-amino-4-chlorophenoxy)benzoate (MCAPB) | 2-Amino (EDG), 4-Chloro (EWG) | 4-Methoxycarbonyl (EWG) | Moderate | The activating amino group on the phenoxy ring counteracts the deactivating effect for SNAr. The electron-withdrawing ester on the other ring activates it for SNAr. |
| Methyl 4-(4-nitrophenoxy)benzoate | 4-Nitro (strong EWG) | 4-Methoxycarbonyl (EWG) | High | The strongly electron-withdrawing nitro group significantly activates the phenoxy ring for nucleophilic attack. |
| Methyl 4-(4-aminophenoxy)benzoate | 4-Amino (strong EDG) | 4-Methoxycarbonyl (EWG) | Low | The strongly electron-donating amino group deactivates the phenoxy ring towards nucleophilic attack. |
| 4-Chlorodiphenyl ether | 4-Chloro (EWG) | None | Low to Moderate | The single chloro group provides some activation for SNAr compared to unsubstituted diphenyl ether. |
| 2,4-Dinitrodiphenyl ether | 2,4-Dinitro (strong EWGs) | None | Very High | The two strongly electron-withdrawing nitro groups provide significant activation for SNAr on the dinitrophenyl ring. |
Key Mechanistic Considerations in SNAr Reactions:
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5][8] The stability of this intermediate is a key factor determining the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, effectively stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[8][11]
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of different diphenyl ethers, standardized experimental protocols are essential. Here, we outline a general procedure for a competitive SNAr reaction, which can be adapted to compare the reactivity of MCAPB with other diphenyl ethers.
Protocol: Competitive Nucleophilic Aromatic Substitution
Objective: To compare the relative reactivity of two different diphenyl ethers towards a common nucleophile.
Materials:
-
Methyl 4-(2-amino-4-chlorophenoxy)benzoate (MCAPB)
-
Alternative diphenyl ether (e.g., Methyl 4-(4-nitrophenoxy)benzoate)
-
Nucleophile (e.g., Sodium methoxide in methanol)
-
Internal standard (e.g., Dodecane)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vials, magnetic stir bars
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, add equimolar amounts (e.g., 0.1 mmol) of MCAPB and the alternative diphenyl ether.
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., 0.05 mmol of dodecane).
-
Solvent Addition: Add a specific volume of anhydrous DMF (e.g., 2 mL) to dissolve the reactants.
-
Initiation of Reaction: Add a solution of the nucleophile (e.g., 0.1 mmol of sodium methoxide in 0.5 mL of methanol) to the reaction mixture at a controlled temperature (e.g., 80 °C).
-
Reaction Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl).
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS to determine the relative concentrations of the starting materials and products over time.
Data Analysis:
By plotting the disappearance of the starting materials and the appearance of the products as a function of time, the relative reaction rates can be determined. The ratio of the rate constants will provide a quantitative measure of the relative reactivity of the two diphenyl ethers.
Caption: Workflow for the competitive SNAr experiment.
Conclusion
The reactivity of Methyl 4-(2-amino-4-chlorophenoxy)benzoate is a nuanced interplay of the electronic effects of its substituents. The activating amino group and deactivating chloro and methyl ester groups create a molecule with moderate and tunable reactivity. This makes it an excellent scaffold for medicinal chemistry, allowing for selective modifications at different positions to build diverse chemical libraries. Understanding the principles of substituent effects on the reactivity of diphenyl ethers is crucial for designing efficient synthetic routes and for the rational design of new drug candidates. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the reactivity of novel diphenyl ether derivatives, thereby accelerating the drug discovery process.
References
-
Google Patents. Process for the preparation of diphenyl ethers. [2]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link][4]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][12]
-
JRC Publications Repository. The Use of Chemical Reactivity Assays in Toxicity Prediction. [Link][13]
-
The Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of esters and their selective transesterification of methyl esters catalyzed by sulphated zirconia. [Link][14]
-
University of Calgary. Substituent Effects. [Link]
-
Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link][10]
-
ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. [Link][11]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link][8]
-
Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link][9]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link][15]
-
ChemWhat. METHYL 4-(2-AMINO-4-CHLOROPHENOXY)BENZOATE CAS#: 941116-96-7. [Link][6]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 3. Ullmann_condensation [chemeurope.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemwhat.com [chemwhat.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. rsc.org [rsc.org]
- 15. Aromatic Nucleophilic Substitution [fishersci.it]
- 16. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
